Cas no 88793-79-7 (N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate)

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate is a synthetic peptide derivative designed for biochemical and pharmaceutical research applications. Its structure incorporates a nitrophenyl group and a tolylsulphonyl moiety, enhancing its utility as a substrate or inhibitor in enzymatic studies, particularly for proteases and peptidases. The inclusion of glycyl-L-prolyl-L-lysinamide provides specificity for targeting peptide bond cleavage, making it valuable for mechanistic investigations. The monoacetate salt form ensures improved solubility and stability in aqueous solutions. This compound is suited for controlled experimental conditions, offering researchers a precise tool for studying enzyme kinetics, substrate specificity, and inhibitor design. Its well-defined structure supports reproducibility in analytical and synthetic workflows.
N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate structure
88793-79-7 structure
Product name:N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate
CAS No:88793-79-7
MF:C26H34N6O7S.C2H4O2
Molecular Weight:634.70112
MDL:MFCD00057232
CID:732854
PubChem ID:16220037

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 化学的及び物理的性質

名前と識別子

    • N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate
    • N-P-TOSYL-GLY-PRO-LYS P-NITROANILIDE ACETATE SALT
    • TOSYL-GLY-PRO-ARG-P-NITROANILIDE ACETATE
    • Tos-GPK-pNA
    • MFCD00057232
    • AKOS040755132
    • KPGSNEYSJPIZCW-SJEIDVEUSA-N
    • (S)-N-((S)-6-amino-1-(4-nitrophenylamino)-1-oxohexan-2-yl)-1-(2-(4-methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxamide acetate
    • N-(p-tosyl)-gly-pro-lys-4 nitroanilide acetate salt
    • 88793-79-7
    • N-p-Tosyl-Gly-Pro-Lys-pNA (acetate)
    • N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt, plasmin substrate
    • N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt
    • CS-0142060
    • acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
    • HY-137798
    • Tos-Gly-Pro-Lys-pNA acetate
    • N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt
    • SCHEMBL16234756
    • MDL: MFCD00057232
    • インチ: InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1
    • InChIKey: KPGSNEYSJPIZCW-SJEIDVEUSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O

計算された属性

  • 精确分子量: 634.24200
  • 同位素质量: 634.24209798g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 11
  • 重原子数量: 44
  • 回転可能化学結合数: 12
  • 複雑さ: 1010
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 242Ų

じっけんとくせい

  • Solubility: ethanol: 50 mg/mL
  • PSA: 242.20000
  • LogP: 4.61290

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate Security Information

  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25
  • FLUKA BRAND F CODES:10-21

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB478183-100 mg
Tos-Gly-Pro-Lys-pNA acetate; .
88793-79-7
100mg
€1181.00 2023-06-15
abcr
AB478183-100mg
Tos-Gly-Pro-Lys-pNA acetate; .
88793-79-7
100mg
€1260.30 2025-02-16
Ambeed
A421021-10mg
N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt
88793-79-7
10mg
$580.0 2024-04-16
A2B Chem LLC
AH81828-10mg
N-(P-Tosyl)-gly-pro-lys 4-nitroanilide acetate salt
88793-79-7 ≥98%
10mg
$238.00 2024-04-19
A2B Chem LLC
AH81828-1mg
N-(P-Tosyl)-gly-pro-lys 4-nitroanilide acetate salt
88793-79-7 ≥98%
1mg
$31.00 2024-04-19
abcr
AB478183-25mg
Tos-Gly-Pro-Lys-pNA acetate; .
88793-79-7
25mg
€453.90 2025-02-16
Aaron
AR00GS40-5mg
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
88793-79-7 98%
5mg
$303.00 2025-02-13
Ambeed
A421021-5mg
N-p-tosyl-gly-pro-lysp-nitroanilideacetatesalt
88793-79-7
5mg
$330.0 2024-04-16
abcr
AB478183-25 mg
Tos-Gly-Pro-Lys-pNA acetate; .
88793-79-7
25mg
€427.50 2023-06-15
Aaron
AR00GS40-10mg
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
88793-79-7 98%
10mg
$523.00 2025-02-13

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate 関連文献

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetateに関する追加情報

Recent Advances in the Study of N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate (CAS: 88793-79-7)

N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate (CAS: 88793-79-7) is a synthetic peptide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a protease inhibitor and a modulator of enzymatic activity. This research brief aims to summarize the latest findings related to this compound, highlighting its biochemical properties, mechanisms of action, and therapeutic potential.

One of the key areas of interest is the compound's ability to inhibit specific proteases involved in pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 88793-79-7 exhibits potent inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of MMP-9, revealing a unique interaction pattern that could inform the design of next-generation inhibitors.

In addition to its protease inhibitory properties, recent research has investigated the pharmacokinetic profile of 88793-79-7. A preclinical study conducted in 2024 evaluated the compound's stability, bioavailability, and metabolic pathways in rodent models. The results indicated moderate oral bioavailability and a favorable half-life, suggesting potential for further development as an oral therapeutic agent. However, challenges such as first-pass metabolism and plasma protein binding were identified as areas requiring optimization.

Another promising avenue of research involves the use of 88793-79-7 as a molecular probe to study protein-protein interactions. Its unique chemical structure allows for selective labeling of target proteins, enabling researchers to track cellular localization and dynamics. A recent application in fluorescence microscopy demonstrated its utility in visualizing protease activity in live cells, opening new possibilities for diagnostic imaging.

Despite these advances, several questions remain regarding the compound's specificity and off-target effects. Ongoing structure-activity relationship (SAR) studies aim to refine the molecular scaffold to enhance selectivity while maintaining potency. Computational modeling approaches, including molecular dynamics simulations, are being employed to predict and optimize binding affinities for various protease targets.

In conclusion, N-(p-Nitrophenyl)-N-(p-tolylsulphonyl)glycyl-L-prolyl-L-lysinamide, monoacetate represents a versatile chemical tool with multiple applications in drug discovery and biochemical research. The latest studies underscore its potential as both a therapeutic candidate and a research reagent, while also highlighting areas for further investigation. As research progresses, this compound may serve as a valuable template for the development of novel protease-targeted therapies.

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